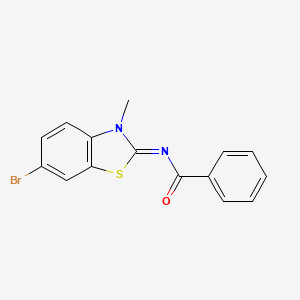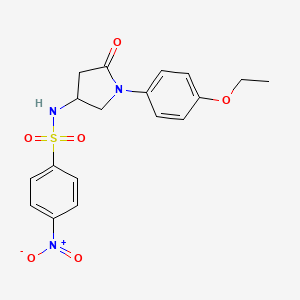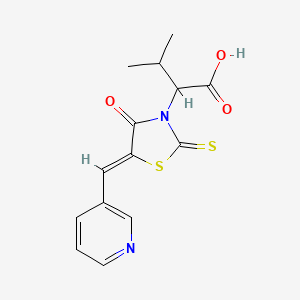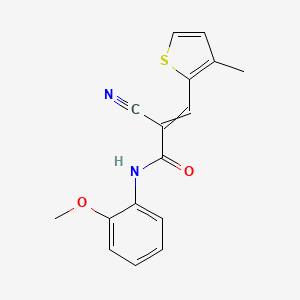
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Synthesis Analysis
The synthesis of benzothiazoles may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .科学的研究の応用
Microwave Promoted Synthesis
Microwave irradiation has been utilized as a cleaner, more efficient, and faster method for the synthesis of benzamide derivatives, offering good to excellent yields. This technique is advantageous over traditional thermal heating, providing an eco-friendly and time-saving approach for creating N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide derivatives (Saeed, 2009).
Antifungal Activity
Some synthesized benzamide derivatives have been evaluated for their antifungal activity, showing low to moderate effects. This suggests potential applications in developing new antifungal agents, highlighting the importance of structural variations in enhancing biological activity (Saeed et al., 2008).
Antimicrobial Analog Synthesis
Fluorobenzamides containing thiazole and thiazolidine structures have been synthesized and evaluated for antimicrobial activity. These compounds, especially those with a fluorine atom at the 4th position of the benzoyl group, showed enhanced antimicrobial effects against various strains of bacteria and fungi, suggesting their potential as promising antimicrobial analogs (Desai et al., 2013).
Supramolecular Gelators
N-(Thiazol-2-yl)benzamide derivatives have been explored as new series of supramolecular gelators. The study focused on the role of methyl functionality and multiple non-covalent interactions, such as π-π interaction and S⋯O interaction, in determining gelation behavior. This research underscores the potential of these compounds in creating materials with tailored properties for various applications (Yadav & Ballabh, 2020).
Corrosion Inhibitors
Benzothiazole derivatives have been investigated for their corrosion inhibiting effect against steel in acidic solutions. These compounds, through both physical and chemical adsorption, offer significant protection against corrosion, demonstrating their utility in industrial applications where corrosion resistance is crucial (Hu et al., 2016).
将来の方向性
The future development trend and prospect of the synthesis of benzothiazoles were anticipated in a review paper . The paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .
作用機序
Target of Action
The primary target of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is Histone Deacetylase (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important in the regulation of gene expression .
Mode of Action
N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide acts as an HDAC inhibitor . By inhibiting the action of HDAC, this compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA conformation. This affects gene expression, allowing for the selective regulation of gene expression in cancer cells .
Biochemical Pathways
The inhibition of HDAC can affect multiple biochemical pathways. These changes can lead to the suppression of tumor growth and induction of cancer cell death .
Pharmacokinetics
As an hdac inhibitor, it is expected to be orally bioavailable
Result of Action
The result of the action of N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is the selective regulation of gene expression in cancer cells . This can lead to the suppression of tumor growth and induction of cancer cell death .
特性
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-18-12-8-7-11(16)9-13(12)20-15(18)17-14(19)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWAGCVOWWQYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2846736.png)
![3'-Phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2846739.png)
![Methyl 5-(aminocarbonyl)-2-[(chloroacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2846740.png)



![2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![4-Cyclobutylidene-N-[(3,4-dimethoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2846747.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2846753.png)
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
